Stizolicin

CAS No.:

Cat. No.: VC1889824

Molecular Formula: C20H26O7

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26O7 |

|---|---|

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | [(1S,2R,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |

| Standard InChI | InChI=1S/C20H26O7/c1-11-5-4-7-20(3)17(27-20)16-15(12(2)18(23)26-16)14(9-11)25-19(24)13(10-22)6-8-21/h5-6,14-17,21-22H,2,4,7-10H2,1,3H3/b11-5+,13-6+/t14-,15+,16-,17+,20+/m0/s1 |

| Standard InChI Key | SUXRDYUTTDFKDJ-BXDRXQDJSA-N |

| Isomeric SMILES | C/C/1=C\CC[C@@]2([C@H](O2)[C@@H]3[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O3)C |

| Canonical SMILES | CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O3)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

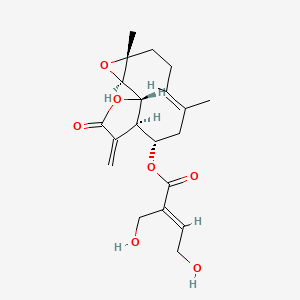

Stizolicin has the molecular formula C20H26O7 and a molecular weight of 378.4 g/mol . Its complex structure includes multiple functional groups and stereogenic centers, contributing to its unique chemical properties and biological activity. The IUPAC name of stizolicin is [(1S,2R,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate . This compound features a complex tricyclic system with specific stereochemistry that has been confirmed through advanced analytical techniques.

Physical Properties

Stizolicin appears as a crystalline solid with a melting point of 143-144°C . This physical property is important for identification and purification purposes. The compound has been characterized using various spectroscopic methods, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and two-dimensional nuclear magnetic resonance (2D-NMR) techniques such as 1H-1H COSY and 1H-13C COLOC .

Natural Sources and Isolation

Stizolicin has been primarily isolated from plants belonging to the genus Stizolophus, particularly Stizolophus balsamita (also known as S. balsamita) . The compound can be extracted from both the leaves and inflorescences of these plants using various chromatographic techniques.

The isolation procedure typically involves extraction of plant material with organic solvents, followed by column chromatography on silica gel. The polarity of the eluent is gradually increased to separate the different compounds. Further purification may involve repeated rechromatography until pure stizolicin is obtained .

From S. balsamita inflorescentia, researchers have isolated stizolicin along with other sesquiterpene lactones (izospiciformin and stizolin) and various flavonoids, steroids, and phenolic compounds. A typical yield of stizolicin from this source is approximately 8.1 mg per extraction batch .

Biological Activities

Other Biological Activities

Beyond its antiserotonin effects, stizolicin exhibits several other noteworthy biological activities:

-

Anti-inflammatory properties: Stizolicin has shown potential in reducing inflammatory responses, although the specific mechanisms require further investigation.

-

Cytotoxic activity: Studies suggest that stizolicin may possess cytotoxic effects against certain cell lines, indicating potential anticancer applications.

-

Antiparasitic effects: Screening has revealed that stizolicin and its derivatives demonstrate activity against certain parasites, broadening its potential therapeutic scope .

-

Antimicrobial activity: Research has examined stizolicin's effectiveness against various microbial pathogens, though detailed results are still emerging .

Chemical Reactivity and Derivatives

Stizolicin undergoes various chemical transformations that have been studied to understand both its reactivity and to develop derivatives with potentially enhanced biological activities.

Oxidation Reactions

One notable reaction is the oxidation of stizolicin using chromium trioxide in pyridine (CrO3/Py), which produces a crystalline derivative with the molecular formula C20H22O7 and a melting point of 180-182°C. This reaction proceeds with a yield of approximately 53% . The structure of this oxidation product has been confirmed through various spectroscopic methods, including IR, UV, mass spectrometry, and 2D-NMR techniques.

Reactions with Amines

Stizolicin reacts with secondary amines to form products of Michael addition at the exomethylene group. Interestingly, this reaction simultaneously leads to solvolysis with cleavage of the acyl group. The structures of these amine derivatives have been established through X-ray structure analysis .

One significant outcome of these reactions was the preparation of a hydrogen iodide salt of an amine derivative, which enabled researchers to definitively establish the absolute configuration of stizolicin. Prior to this work, the absolute stereochemistry had only been proposed based on indirect evidence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume